1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012450
InChI: InChI=1S/C9H8BrN3.BrH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H
SMILES:
Molecular Formula: C9H9Br2N3
Molecular Weight: 319.00 g/mol

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

CAS No.:

Cat. No.: VC16012450

Molecular Formula: C9H9Br2N3

Molecular Weight: 319.00 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide -

Specification

Molecular Formula C9H9Br2N3
Molecular Weight 319.00 g/mol
IUPAC Name 1-[4-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide
Standard InChI InChI=1S/C9H8BrN3.BrH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H
Standard InChI Key KVFRMZUNDNHLOY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CBr)N2C=NC=N2.Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-[4-(bromomethyl)phenyl]-1,2,4-triazole hydrobromide, reflects its core structure: a 1,2,4-triazole ring attached to a para-bromomethyl-substituted benzene ring, paired with a hydrobromic acid molecule . The hydrobromide salt formation stabilizes the compound, making it suitable for storage and reactions requiring enhanced solubility in polar solvents.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1185064-09-8 (anhydrous)
1138011-23-0 (hydrate)
Molecular FormulaC₉H₉Br₂N₃ (anhydrous)
C₉H₁₁Br₂N₃O (hydrate)
Molecular Weight319.00 g/mol (anhydrous)
337.01 g/mol (hydrate)
SMILES NotationC1=CC(=CC=C1CBr)N2C=NC=N2
InChI KeyNOUAEJFAVOHNSY-UHFFFAOYSA-N

The SMILES string highlights the bromomethyl group (-CH₂Br) at the para position of the phenyl ring, directly bonded to the triazole’s nitrogen . X-ray crystallography data, though absent in available sources, would likely confirm planar geometry for the triazole ring and a tetrahedral bromomethyl carbon.

Synthesis and Physicochemical Properties

Physical and Thermal Properties

The anhydrous form exhibits a melting point of 280°C , indicative of strong ionic interactions between the triazole cation and bromide anion. The hydrate’s stability at room temperature suggests moderate hygroscopicity .

Table 2: Physicochemical Data

PropertyValueSource
Melting Point280°C (hydrate)
Storage ConditionsRoom temperature, dry
SolubilityLikely soluble in DMSO, MeOH
Hazard ClassificationSkin corrosion (Category 1B)
Hazard StatementPrecautionary MeasureSource
H314: Skin/Eye DamageP280: Wear protective gear
P305+P351+P338: Eye rinsing
SupplierQuantityPurityPriceSource
Thermo Scientific250 mg97%$319
Crysdot1 g95%$313

Industrial and Research Applications

  • Pharmaceuticals: As a bifunctional building block, the bromomethyl group enables nucleophilic substitution reactions to attach pharmacophores (e.g., antiviral or antifungal agents) .

  • Agrochemicals: Used to synthesize triazole-based pesticides targeting fungal cytochrome P450 enzymes .

  • Material Science: Potential ligand for metal-organic frameworks (MOFs) due to nitrogen-rich coordination sites .

Regulatory and Compliance Considerations

The compound falls under HS Code 2933990090 (heterocyclic nitrogen compounds), incurring a 6.5% MFN tariff . Its transportation requires UN 1759 certification for corrosive solids, packaged under ADR Class 8 .

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